molecular formula C19H25N3O4S B11133062 2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide

2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B11133062
M. Wt: 391.5 g/mol
InChI Key: AZSFHKACSNLKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with N-ethylamine under basic conditions.

    Coupling with pyridine derivative: The resulting sulfonamide can then be coupled with a pyridine-2-ylmethylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The pyridine moiety might interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridine derivatives: Compounds like pyridoxine (vitamin B6) which have biological activity.

Uniqueness

2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides and pyridine derivatives.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C19H25N3O4S/c1-4-22(14-19(23)21-13-16-8-6-7-11-20-16)27(24,25)17-9-10-18(26-5-2)15(3)12-17/h6-12H,4-5,13-14H2,1-3H3,(H,21,23)

InChI Key

AZSFHKACSNLKMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C

Origin of Product

United States

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